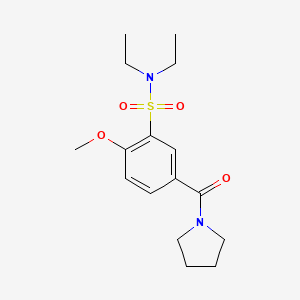
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one
Overview
Description
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is a complex organic compound with the molecular formula C22H21N5OS. This compound is characterized by the presence of a phenothiazine core linked to a pyrimidinylpiperazine moiety via an ethanone bridge. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of Ethanone Bridge: The ethanone bridge is introduced by reacting the phenothiazine core with an appropriate acylating agent.
Introduction of Pyrimidinylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylpiperazine moiety is attached to the ethanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ethanone bridge.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The exact mechanism of action of 1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine and pyrimidinylpiperazine moieties. These interactions can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
- 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylthio)ethan-1-one
Uniqueness
1-Phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazinyl)ethan-1-one is unique due to its specific combination of a phenothiazine core and a pyrimidinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c28-21(16-25-12-14-26(15-13-25)22-23-10-5-11-24-22)27-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)27/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMHAUZQPLKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4862932.png)
![N-[1-(1-adamantyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4862934.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B4862945.png)

![2-methoxy-4-[(E)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]phenol](/img/structure/B4862953.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4862955.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4862971.png)
![6-(3-hydroxypropyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B4862973.png)
![1-[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B4862989.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4862998.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4863007.png)
![5-chloro-N-(4-methylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4863019.png)
